1-Chloro-1-(2-(difluoromethyl)-6-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-(difluoromethyl)-6-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H11ClF2OS It is characterized by the presence of a chloro group, a difluoromethyl group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-(difluoromethyl)-6-(methylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethyl)-6-(methylthio)benzene and chloroacetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-(difluoromethyl)-6-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
1-Chloro-1-(2-(difluoromethyl)-6-(methylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-6-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(2-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-(difluoromethyl)-6-(methylthio)phenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H11ClF2OS |
---|---|
Molecular Weight |
264.72 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethyl)-6-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2OS/c1-6(15)10(12)9-7(11(13)14)4-3-5-8(9)16-2/h3-5,10-11H,1-2H3 |
InChI Key |
NNUIUOJHBHJVQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1SC)C(F)F)Cl |
Origin of Product |
United States |
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